Phenol, 4,4'-sulfinylbis-
CAS No.: 1774-34-1
Cat. No.: VC21219212
Molecular Formula: C12H10O3S
Molecular Weight: 234.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1774-34-1 |
---|---|
Molecular Formula | C12H10O3S |
Molecular Weight | 234.27 g/mol |
IUPAC Name | 4-(4-hydroxyphenyl)sulfinylphenol |
Standard InChI | InChI=1S/C12H10O3S/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8,13-14H |
Standard InChI Key | RQCACQIALULDSK-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1O)S(=O)C2=CC=C(C=C2)O |
Canonical SMILES | C1=CC(=CC=C1O)S(=O)C2=CC=C(C=C2)O |
Introduction
Chemical Identity and Nomenclature
Phenol, 4,4'-sulfinylbis- is a precisely defined chemical entity with specific identifiers that distinguish it within chemical databases and regulatory systems. This section details its formal identification parameters and alternative nomenclature.
Chemical Identifiers
The primary chemical identifier for Phenol, 4,4'-sulfinylbis- is its Chemical Abstracts Service (CAS) registry number: 1774-34-1 . This unique numerical identifier serves as a universal reference point for this specific chemical compound across scientific literature and regulatory documents. The molecular formula is C12H10O3S, indicating its composition of 12 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . This structural arrangement gives the compound a molecular weight of 234.271 grams per mole, positioning it within the medium molecular weight range for organic compounds .
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and commercial contexts:
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4-(4-hydroxyphenyl)sulfinylphenol
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Diphenylol sulfoxide
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4,4'-Sulfinyldiphenol
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Bis-(4-hydroxy-phenyl)-sulfoxyd
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4,4'-Dihydroxydiphenyl sulfoxide
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Phenol,4'-sulfinylbis
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4,4'-sulfinyl-bis-phenol
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Bis(4-hydroxyphenyl)-sulfoxide
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4,4'-bisphenol sulfoxide
This variety of nomenclature reflects both systematic naming conventions and common laboratory or industrial designations. The diversity of names underscores the compound's presence across different research domains and applications.
Physical and Chemical Properties
Phenol, 4,4'-sulfinylbis- possesses distinctive physical and chemical characteristics that influence its behavior in various environments and applications. These properties are essential for understanding its potential uses and handling requirements.
Basic Physical Properties
The compound exists as a solid at standard temperature and pressure, with a density of 1.5 g/cm³ . It has relatively high boiling and flash points, indicating its thermal stability. The complete physical profile is summarized in the following table:
Property | Value | Unit |
---|---|---|
Physical State | Solid | - |
Density | 1.5 | g/cm³ |
Boiling Point | 485.6 | °C at 760 mmHg |
Flash Point | 247.5 | °C |
Index of Refraction | 1.752 | - |
Vapor Pressure | 4.69E-10 | mmHg at 25°C |
The exceptionally high boiling point (485.6°C) suggests strong intermolecular forces, likely due to the presence of hydroxyl groups capable of hydrogen bonding . The low vapor pressure (4.69E-10 mmHg at 25°C) further confirms its non-volatile nature, limiting its potential for atmospheric dispersion .
Molecular Characteristics
Several parameters help define the compound's behavior in biological systems and its environmental fate:
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Exact Mass: 234.03500 (calculated from isotopic composition)
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Polar Surface Area (PSA): 76.74000 (indicator of membrane permeability)
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LogP: 3.13020 (measure of lipophilicity and water solubility)
The LogP value of 3.13020 suggests moderate lipophilicity, indicating potential for bioaccumulation while maintaining some water solubility. The polar surface area of 76.74000 suggests limited ability to cross biological membranes, potentially affecting its toxicokinetic profile.
Structural Analysis
The structural composition of Phenol, 4,4'-sulfinylbis- determines its reactivity, stability, and potential interactions with biological systems. Understanding its molecular architecture provides insight into its chemical behavior.
Molecular Structure
Phenol, 4,4'-sulfinylbis- consists of two phenol rings connected by a sulfinyl (S=O) group. The hydroxyl groups are positioned para to the sulfinyl bridge, creating a symmetrical molecule with the following structural features:
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Two phenyl rings with hydroxyl groups at the para positions
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A central sulfinyl (S=O) bridge connecting the two rings
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The sulfinyl group contains a sulfur atom with a double-bonded oxygen atom
This arrangement creates a molecule with distributed polarity due to the electronegative oxygen atoms in both the hydroxyl groups and the sulfinyl bridge. The structure can be represented as HO-C6H4-SO-C6H4-OH, where the central S=O linkage distinguishes it from other bisphenol compounds.
Relationship to Other Bisphenols
Phenol, 4,4'-sulfinylbis- belongs to the broader category of bisphenol compounds but differs from the well-known Bisphenol A (BPA) in its bridging group. While BPA contains a central carbon atom with two methyl groups, Phenol, 4,4'-sulfinylbis- features a sulfinyl bridge. This structural difference affects its physical properties and potential biological activity.
In the Canadian government's classification system for BPA analogues, Phenol, 4,4'-sulfinylbis- is categorized in Group A3, which includes compounds with "=O at bridge atom" . This classification recognizes the presence of the oxygen double-bonded to the central bridging atom (in this case, sulfur) as a key structural feature that distinguishes this subgroup from other bisphenols.
The available search results reference several scientific publications mentioning Phenol, 4,4'-sulfinylbis-, indicating research interest in this compound over an extended period.
Historical Research
Regulatory Status and Classification
The regulatory framework surrounding Phenol, 4,4'-sulfinylbis- provides context for its commercial and industrial applications.
Trade Classification
For international trade purposes, Phenol, 4,4'-sulfinylbis- is assigned the Harmonized System (HS) code 2930909090, which corresponds to "other organo-sulphur compounds" . This classification is associated with the following regulatory parameters:
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Value Added Tax (VAT): 17.0%
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Tax rebate rate: 13.0%
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Most Favored Nation (MFN) tariff: 6.5%
These parameters would affect the economics of international trade involving this compound.
Regulatory Consideration
The compound's inclusion in a technical consultation document from the Canadian government regarding BPA and its analogues suggests regulatory interest in understanding its properties and potential risks . This document, which categorizes the compound in Group A3 (compounds with "=O at bridge atom"), represents an effort to systematically evaluate structurally similar compounds that might serve as alternatives to BPA or pose similar concerns.
The document's approach of grouping structurally similar compounds suggests a trend toward category-based chemical assessment rather than individual evaluation of each compound, particularly for those with limited available data .
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